molecular formula C7H15NO B8022957 [(1S,3S)-3-Aminocyclohexyl]methanol

[(1S,3S)-3-Aminocyclohexyl]methanol

Cat. No.: B8022957
M. Wt: 129.20 g/mol
InChI Key: DFMNUVOZLQPWTG-BQBZGAKWSA-N
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Description

Significance of Chiral Amino Alcohols in Organic Synthesis and Medicinal Chemistry Research

Chiral amino alcohols are organic compounds that contain both an amino group and a hydroxyl group, with at least one stereocenter, leading to the existence of non-superimposable mirror images known as enantiomers. This chirality is of paramount importance in the pharmaceutical industry, as different enantiomers of a drug can exhibit vastly different pharmacological and toxicological profiles.

The significance of chiral amino alcohols stems from their dual functionality. The amino and hydroxyl groups can participate in a variety of chemical transformations, making them invaluable intermediates in the synthesis of complex molecules. researchgate.net In medicinal chemistry, the chiral amino alcohol motif is a key structural component in numerous approved drugs. For instance, this framework is present in medications for conditions ranging from bacterial infections to viral diseases. researchgate.netsci-hub.se The precise spatial arrangement of the amino and hydroxyl groups allows for specific interactions with biological targets such as enzymes and receptors, which is crucial for therapeutic efficacy.

Beyond their role as building blocks for pharmaceuticals, chiral amino alcohols are widely employed as chiral auxiliaries and ligands in asymmetric synthesis. sci-hub.senih.gov Asymmetric synthesis refers to chemical reactions that selectively produce one enantiomer of a chiral product over the other. Chiral amino alcohol-derived ligands can coordinate to metal catalysts, creating a chiral environment that directs the stereochemical outcome of a reaction, leading to the desired enantiomer with high purity. sci-hub.se This has revolutionized the way chemists approach the synthesis of enantiomerically pure compounds, making it more efficient and economical. sci-hub.se

Overview of the [(1S,3S)-3-Aminocyclohexyl]methanol Structural Motif

This compound is a specific chiral cyclic amino alcohol. Its structure consists of a cyclohexane (B81311) ring with two substituents: an amino group (-NH2) and a hydroxymethyl group (-CH2OH). The "(1S,3S)" designation specifies the absolute stereochemistry at the two chiral centers on the cyclohexane ring. In this isomer, both the amino group and the hydroxymethyl group are in a cis-relationship to each other, meaning they are on the same side of the ring.

Historical Context and Evolution of Research on Chiral Cyclic Amino Alcohols

The study of chiral compounds dates back to the 19th century with Louis Pasteur's pioneering work on tartaric acid. However, the development of methods for the stereoselective synthesis of chiral molecules, including chiral amino alcohols, has seen significant advancements primarily in the latter half of the 20th century and into the 21st century.

Initially, the primary method for obtaining enantiomerically pure amino alcohols was through the resolution of racemic mixtures, a process that separates a mixture of enantiomers. While effective, this method is inherently inefficient as it discards at least half of the material. The desire for more efficient and atom-economical processes spurred the development of asymmetric synthesis.

The evolution of research in this area has been marked by the introduction of increasingly sophisticated catalytic systems. Early work often relied on stoichiometric amounts of chiral reagents. A major breakthrough was the development of catalytic asymmetric hydrogenation and transfer hydrogenation, which use small amounts of a chiral catalyst to produce large quantities of the desired enantiomer. rsc.orgresearchgate.net These methods have become powerful tools for the synthesis of chiral amino alcohols, including cyclic variants. researchgate.net

More recently, research has focused on developing even more efficient and selective methods, such as dynamic kinetic resolution (DKR), which can theoretically convert a racemic starting material entirely into a single enantiomerically pure product. researchgate.net The ongoing development of novel catalysts and synthetic methodologies continues to expand the accessibility and application of chiral cyclic amino alcohols like this compound, driving innovation in both academic and industrial research. rsc.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

[(1S,3S)-3-aminocyclohexyl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO/c8-7-3-1-2-6(4-7)5-9/h6-7,9H,1-5,8H2/t6-,7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DFMNUVOZLQPWTG-BQBZGAKWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC(C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H](C[C@H](C1)N)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

129.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Stereoselective Synthesis of 1s,3s 3 Aminocyclohexyl Methanol

General Methodologies for Chiral Cyclic Amino Alcohol Synthesis

The creation of enantiomerically pure cyclic amino alcohols is a cornerstone of modern organic synthesis, driven by the critical role of chirality in drug efficacy and safety. nih.gov Methodologies for achieving this stereochemical control are diverse, ranging from enzyme-catalyzed reactions that mimic nature's precision to metal-catalyzed processes that offer high efficiency and broad applicability. These strategies aim to overcome the challenge of selectively producing one of two enantiomers, often from non-chiral or racemic starting materials.

Biocatalytic Approaches to Enantiomerically Pure Amino Alcohols

Biocatalysis has emerged as a powerful and environmentally benign tool for producing chiral molecules. researchgate.netnih.gov Enzymes operate under mild conditions of temperature and pressure and exhibit remarkable chemo-, regio-, and enantioselectivity, which minimizes the formation of unwanted byproducts and simplifies purification processes. researchgate.netnih.gov For the synthesis of chiral amino alcohols, several biocatalytic strategies have proven to be exceptionally effective.

Amine transaminases (ATAs) are a vital class of enzymes for synthesizing chiral amines, which are key precursors to amino alcohols. kaust.edu.sabohrium.com These enzymes catalyze the stereoselective transfer of an amino group from a donor molecule to a prochiral ketone, generating an optically pure amine. nih.gov While powerful, the reaction equilibrium can often be unfavorable. To overcome this limitation, ATAs are frequently used in enzymatic cascades. acs.org

These multi-enzyme, one-pot systems can effectively shift the reaction equilibrium towards the desired product, leading to higher conversions and enantiomeric excess. acs.orgnih.gov For example, a cascade can be designed where a co-product that inhibits the reaction is removed by a second enzyme, or a cofactor is regenerated in situ. kaust.edu.saacs.org An efficient cascade system might pair an alcohol dehydrogenase (ADH) with an amine transaminase to produce various chiral amines from simple starting materials with excellent conversion and enantiopurity. acs.org

Starting MaterialCascade SystemProductConversionEnantiomeric Excess (ee)Reference
Various KetonesEngineered ADH & (S)-ATAChiral AminesUp to 99%>99% acs.org

Deracemization is an elegant strategy that converts a racemic mixture (a 50:50 mix of both enantiomers) into a single, enantiomerically pure compound, allowing for a theoretical yield of 100%. researchgate.net This approach is superior to classical kinetic resolution, where the maximum theoretical yield is only 50%. Enzymatic deracemization typically involves a two-step process within a single pot: one enzyme selectively acts on one enantiomer (e.g., via oxidation), and the resulting intermediate is then converted back to the desired enantiomer by a second enzyme or a chemical reagent.

A notable example is the deracemization of racemic β-amino alcohols. researchgate.net This process can employ a cyclohexylamine (B46788) oxidase that selectively deaminates the (R)-enantiomer, which is then re-aminated by a transaminase to produce the desired (S)-enantiomer. This dual-enzyme system has been shown to yield (S)-β-amino alcohols with high conversion and excellent enantiomeric excess. researchgate.net

Racemic SubstrateEnzyme SystemProductConversionEnantiomeric Excess (ee)Reference
2-amino-2-phenylethanolCyclohexylamine Oxidase & Transaminase(S)-2-amino-2-phenylethanol75% (isolated)>99% researchgate.net

The asymmetric ring-opening (ARO) of meso-epoxides with an amine nucleophile is one of the most direct and atom-economical methods for synthesizing chiral β-amino alcohols. nih.govrsc.org Meso-epoxides are achiral compounds with an internal plane of symmetry, but their ring-opening can generate two new chiral centers. The challenge lies in controlling the reaction to produce only one of the possible enantiomers.

While metal-based catalysts have been developed for this purpose, fully biocatalytic systems offer a greener alternative. organic-chemistry.orgnih.gov A novel approach involves a multi-enzyme system where a hydrolase, a dehydrogenase, and a transaminase work in concert to open the epoxide ring. rsc.org This method successfully achieves the asymmetric ring-opening of cyclic meso-epoxides to produce enantiopure cyclic trans-β-amino alcohols with high conversion rates. rsc.org

Meso-Epoxide SubstrateBiocatalytic SystemProductConversionEnantiomeric Excess (ee)Reference
Cyclohexene oxideRecombinant E. coli (SpEH-AnDDH-BsLDH) & E. coli (CepTA)(1R,2R)-trans-β-amino alcoholUp to 81.8%>99% rsc.org

Asymmetric Catalytic Hydrogenation of Cyclic Amino Ketones

Asymmetric catalytic hydrogenation is a highly efficient and widely used industrial process for the synthesis of chiral alcohols from ketones. nih.gov This method involves the use of a transition metal catalyst, typically based on ruthenium, iridium, or cobalt, combined with a chiral ligand. nih.govacs.orgresearchgate.net The chiral ligand creates a specific three-dimensional environment around the metal center, which directs the addition of hydrogen to one face of the ketone, resulting in the formation of one alcohol enantiomer with high selectivity.

For the synthesis of chiral cyclic amino alcohols, the asymmetric hydrogenation of the corresponding cyclic amino ketones is a particularly powerful strategy. nih.gov Ruthenium catalysts bearing phosphine (B1218219) and diamine ligands have demonstrated exceptional performance, achieving nearly perfect enantioselectivity (up to 99.9% ee) and high diastereoselectivity for the desired cis-isomer. nih.gov This method provides a practical route to valuable cis-β-amino cyclic alcohols. nih.gov

Substrate (Racemic α-Amino Cyclic Ketone)CatalystProduct DiastereoselectivityProduct Enantioselectivity (ee)Reference
N-Benzyl-2-aminocyclohexanone[RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN)]99:1 cis>99.9% nih.gov
N-Methyl-2-aminocyclohexanone[RuCl₂( (S)-Xyl-SDP)((R,R)-DPEN)]99:1 cis99.8% nih.gov

Chiral Auxiliary-Mediated Asymmetric Synthesis

The use of a chiral auxiliary is a classic and reliable strategy for controlling stereochemistry in organic synthesis. numberanalytics.com This method involves covalently attaching a chiral molecule—the auxiliary—to the starting material. The auxiliary's inherent chirality then directs the stereochemical outcome of a subsequent reaction by sterically blocking one reaction pathway, favoring the formation of a specific diastereomer. numberanalytics.com After the key stereocenter has been set, the auxiliary is cleaved from the molecule to yield the desired enantiomerically pure product.

While effective, this approach requires additional steps for attaching and removing the auxiliary. More recent advancements include the development of strategies that use a transient chiral auxiliary that is formed in situ by a catalyst. acs.org This innovative approach combines the reliability of auxiliary-based control with the efficiency of catalysis, providing rapid access to enantioenriched chiral amino alcohols. acs.org

Other Chemoenzymatic and Organocatalytic Routes

While specific chemoenzymatic and organocatalytic routes for the direct synthesis of [(1S,3S)-3-aminocyclohexyl]methanol are not extensively detailed in the public domain, the principles of these methodologies are well-established for creating chiral molecules. Chemoenzymatic synthesis combines the selectivity of enzymes with the practicality of chemical reactions. For a molecule like this compound, this could involve the enzymatic resolution of a racemic intermediate, such as a protected aminocyclohexanecarboxylic acid or a related ketone. Lipases, for instance, are commonly employed for the kinetic resolution of racemic alcohols or esters through enantioselective acylation or hydrolysis.

Organocatalysis, the use of small organic molecules to catalyze chemical transformations, offers another powerful tool for asymmetric synthesis. Proline and its derivatives, for example, are well-known organocatalysts for asymmetric aldol (B89426) and Michael reactions, which could be adapted to construct the chiral cyclohexyl backbone. An organocatalytic approach might involve the asymmetric functionalization of a prochiral cyclohexanone (B45756) derivative, followed by subsequent chemical modifications to install the amino and hydroxymethyl groups with the desired (1S,3S) stereochemistry.

Specific Synthetic Routes to this compound

The practical synthesis of enantiomerically pure this compound often relies on cost-effective starting materials and efficient methods for separating stereoisomers.

Practical Synthesis from Low-Cost Starting Materials

A common strategy for synthesizing aminocyclohexylmethanol derivatives involves the reduction of aminocyclohexanecarboxylic acids. For instance, cis-3-aminocyclohexanecarboxylic acid can serve as a precursor. The reduction of the carboxylic acid moiety to a primary alcohol yields the desired aminocyclohexylmethanol skeleton. The challenge then lies in obtaining the specific (1S,3S) stereoisomer.

One potential route could start from a readily available and inexpensive starting material like benzoic acid. Through a series of reactions including hydrogenation to form cyclohexanecarboxylic acid, followed by functional group manipulations to introduce the amino group and subsequent reduction, one can arrive at 3-aminocyclohexylmethanol. However, this would typically result in a mixture of stereoisomers, necessitating a resolution step.

Strategies for Diastereomeric and Enantiomeric Resolution

Given that many synthetic routes yield a mixture of stereoisomers, resolution is a critical step to isolate the desired this compound. wikipedia.org This process separates a racemic mixture into its individual enantiomers. wikipedia.org

Diastereomeric Resolution: A widely used method involves reacting the racemic mixture of aminocyclohexylmethanol with a chiral resolving agent to form a pair of diastereomers. libretexts.org Since diastereomers have different physical properties, such as solubility, they can be separated by techniques like fractional crystallization. libretexts.orgtcichemicals.com For the amino group in aminocyclohexylmethanol, a chiral acid like tartaric acid or mandelic acid can be used as the resolving agent. wikipedia.orgpsu.edu The resulting diastereomeric salts can then be separated, and the desired enantiomer of the aminocyclohexylmethanol can be liberated by treatment with a base. wikipedia.orglibretexts.org

Resolving AgentType of InteractionSeparation Method
(R,R)-Tartaric AcidSalt formation with the amineFractional Crystallization
(S)-Mandelic AcidSalt formation with the amineFractional Crystallization

Enantiomeric Resolution: This can also be achieved using chiral chromatography. tcichemicals.com In this technique, the racemic mixture is passed through a column containing a chiral stationary phase. The enantiomers interact differently with the chiral stationary phase, leading to their separation.

Protecting Group Chemistry in Aminocyclohexylmethanol Synthesis

In the synthesis of this compound, protecting groups are essential to prevent unwanted side reactions of the amino and hydroxyl functional groups. organic-chemistry.orguchicago.edu A protecting group temporarily masks a functional group, allowing other parts of the molecule to be modified selectively. organic-chemistry.org

For the amino group, the tert-butoxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups are commonly used. researchgate.net The Boc group is typically introduced using di-tert-butyl dicarbonate (B1257347) (Boc)₂O and is stable under basic and nucleophilic conditions but can be readily removed with acid. organic-chemistry.org The Cbz group, introduced using benzyl (B1604629) chloroformate, is stable to acidic and basic conditions and is typically removed by catalytic hydrogenation. uchicago.edu

The hydroxyl group can be protected as an ether, such as a benzyl (Bn) ether, or a silyl (B83357) ether, like a tert-butyldimethylsilyl (TBDMS) ether. agroipm.cn Benzyl ethers are stable to a wide range of conditions and are often removed by hydrogenolysis. agroipm.cn Silyl ethers are popular due to their ease of introduction and removal under specific conditions, often using fluoride (B91410) ion sources. agroipm.cn

The choice of protecting groups follows an "orthogonal strategy," where each protecting group can be removed under specific conditions without affecting the others, allowing for the selective deprotection and modification of the functional groups. organic-chemistry.org

Functional GroupProtecting GroupCommon Reagent for IntroductionCommon Method for Removal
Aminotert-Butoxycarbonyl (Boc)Di-tert-butyl dicarbonateAcid (e.g., TFA, HCl)
AminoBenzyloxycarbonyl (Cbz)Benzyl chloroformateCatalytic Hydrogenation
HydroxylBenzyl (Bn)Benzyl bromideCatalytic Hydrogenation
Hydroxyltert-Butyldimethylsilyl (TBDMS)TBDMS-Cl, imidazoleFluoride ion (e.g., TBAF)

Precursors and Intermediate Derivatization in Synthetic Pathways

The synthesis of this compound involves various precursors and intermediates that can be derivatized to facilitate the synthesis or to create analogs.

A key precursor is often a cyclohexanone or cyclohexanecarboxylic acid derivative. For example, 3-oxocyclohexanecarboxylic acid can be a versatile starting point. The ketone can be stereoselectively reduced to an alcohol, and the carboxylic acid can be converted to an amide and then reduced to an amine, or directly reduced to the hydroxymethyl group.

Intermediate derivatization plays a crucial role in the synthetic pathway. For instance, after protecting the amino group of a 3-aminocyclohexanecarboxylic acid intermediate, the carboxylic acid can be activated, for example, as an acid chloride or an active ester, to facilitate its reduction to the corresponding alcohol. Alternatively, the protected amino alcohol intermediate can be derivatized at the hydroxyl group to introduce other functionalities before deprotection of the amine. These derivatization strategies provide flexibility in the synthesis and allow for the preparation of a variety of related compounds.

Advanced Spectroscopic and Stereochemical Characterization of 1s,3s 3 Aminocyclohexyl Methanol

Spectroscopic Techniques for Structural Elucidation of Chiral Amino Alcohols

Spectroscopic methods provide detailed information about the molecular structure, connectivity, and chemical environment of atoms within a molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for elucidating the stereochemistry of cyclic compounds like [(1S,3S)-3-aminocyclohexyl]methanol. scienceopen.comnih.gov The (1S,3S) configuration dictates a cis relationship between the aminomethyl group and the hydroxyl group, which significantly influences the chemical shifts and coupling constants of the cyclohexane (B81311) ring protons.

In the 1H NMR spectrum, the protons on the cyclohexane ring will exhibit complex splitting patterns due to spin-spin coupling. docbrown.info The stereochemical arrangement of the substituents can be determined by analyzing these coupling constants (J values). nmrwiki.orgacs.org For a chair conformation, which is the most stable for a cyclohexane ring, the coupling between adjacent axial-axial protons is typically large (around 10-13 Hz), while axial-equatorial and equatorial-equatorial couplings are smaller (around 2-5 Hz). The protons attached to the carbons bearing the amino and hydroxymethyl groups (C1 and C3) are of particular diagnostic importance. The relative configuration of these centers can be confirmed through techniques like Nuclear Overhauser Effect Spectroscopy (NOESY), which identifies protons that are close in space. nih.gov

The 13C NMR spectrum provides information on the number of non-equivalent carbon atoms and their chemical environment. The chemical shifts of the carbons in the cyclohexane ring are influenced by the stereochemistry of the substituents. nmrwiki.org For instance, the cis arrangement in this compound will result in a specific set of chemical shifts for the ring carbons, which can be compared to data for other cyclohexyl derivatives to confirm the stereochemistry. caltech.edu

Table 1: Predicted 1H and 13C NMR Spectral Data for this compound

Atom Predicted 1H Chemical Shift (ppm) Predicted 13C Chemical Shift (ppm) Key Correlations
CH-NH2Broad singlet (amine protons), Multiplet (methine proton)~50-60Protons on this carbon will show coupling to adjacent CH2 protons.
CH-CH2OHMultiplet (methine proton)~35-45Protons on this carbon will show coupling to adjacent CH2 protons and the CH2OH protons.
CH2OHDoublet or multiplet~60-70Protons will show coupling to the adjacent methine proton.
Cyclohexane CH21.0 - 2.0~20-40Complex multiplets due to diastereotopicity and coupling with neighboring protons.

Note: Predicted values are based on typical chemical shifts for similar functional groups and structures. utsouthwestern.edusigmaaldrich.com Actual values may vary depending on the solvent and other experimental conditions.

Mass spectrometry (MS) is a vital tool for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through fragmentation analysis. nih.govlibretexts.org For this compound (C7H15NO, molecular weight: 129.20 g/mol ), the mass spectrum would be expected to show a molecular ion peak (M+) at m/z 129. nih.gov

The fragmentation pattern provides a fingerprint of the molecule. Common fragmentation pathways for amino alcohols include:

Alpha-cleavage: The bond adjacent to the nitrogen atom is cleaved, which is a characteristic fragmentation for amines. libretexts.orgyoutube.com This would result in the loss of an alkyl radical.

Loss of water (M-18): Dehydration is a common fragmentation for alcohols, leading to a peak at m/z 111. youtube.com

Loss of ammonia (B1221849) (M-17): Cleavage of the amino group can occur.

Ring fragmentation: The cyclohexane ring can undergo cleavage, leading to a series of peaks corresponding to the loss of CnH2n fragments. libretexts.orgchemguide.co.uk

High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula and confirming the elemental composition. MS is also used to assess the purity of a sample by detecting the presence of any impurities with different molecular weights.

Table 2: Expected Mass Spectrometry Fragmentation for this compound

m/z Value Possible Fragment Fragmentation Pathway
129[C7H15NO]+Molecular Ion (M+)
112[M-NH3]+Loss of ammonia
111[M-H2O]+Loss of water
98[M-CH2OH]+Loss of the hydroxymethyl group
84[M-C2H5O]+Cleavage of the side chain

Note: The relative intensities of these peaks will depend on the ionization method and energy. youtube.com

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies. For this compound, the IR spectrum would display distinctive absorption bands:

O-H stretch: A broad band in the region of 3200-3600 cm-1, characteristic of the hydroxyl group.

N-H stretch: One or two sharp to medium bands in the 3300-3500 cm-1 region, corresponding to the primary amine.

C-H stretch: Bands in the 2850-3000 cm-1 region from the C-H bonds of the cyclohexane ring and methanolic carbon.

N-H bend: A band around 1590-1650 cm-1.

C-O stretch: A strong band in the 1000-1260 cm-1 region.

Attenuated Total Reflectance (ATR)-IR spectroscopy can be combined with chemometrics to determine enantiomeric excess through the formation of diastereomeric complexes with a chiral selector. nih.gov

Electronic (UV-Vis) spectroscopy is generally less informative for saturated compounds like this compound, as it lacks a suitable chromophore that absorbs light in the UV-visible range. wordpress.com However, this technique becomes useful if the compound is derivatized with a UV-active group, which is often done for chromatographic detection. akjournals.comresearchgate.net

Chiral Analysis Methodologies

The analysis of chiral compounds requires specialized techniques to separate and quantify the different stereoisomers.

High-Performance Liquid Chromatography (HPLC) is the most common technique for the separation of enantiomers and diastereomers of chiral amino alcohols. akjournals.com Direct separation can be achieved using a chiral stationary phase (CSP). nih.govnih.gov Polysaccharide-based CSPs (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for this class of compounds. sigmaaldrich.comyakhak.org The separation mechanism involves the formation of transient diastereomeric complexes between the enantiomers and the chiral selector of the CSP, leading to different retention times. sigmaaldrich.comnih.gov

Alternatively, an indirect method can be used where the amino alcohol is derivatized with a chiral derivatizing agent to form diastereomers. akjournals.com These diastereomers can then be separated on a standard achiral column. akjournals.com

Gas chromatography (GC) can also be used for chiral separations, typically requiring derivatization to increase the volatility of the amino alcohol. cat-online.com Chiral capillary columns are employed for the enantiomeric separation. ic.ac.uk

Table 3: Chromatographic Techniques for Chiral Analysis of this compound

Technique Stationary Phase Mobile Phase/Carrier Gas Detection Key Considerations
Chiral HPLCChiral Stationary Phase (e.g., Chiralcel OD-H, Chiralpak IA) yakhak.orgnih.govNormal phase (e.g., hexane/isopropanol) or reversed-phase (e.g., acetonitrile/water) nih.govUV (after derivatization), MS sigmaaldrich.comOptimization of mobile phase composition is crucial for resolution. researchgate.net
Indirect HPLCAchiral C18 columnAcetonitrile/water with TFA akjournals.comUV, FluorescenceRequires derivatization with a chiral agent. akjournals.com
Chiral GCChiral capillary columnHelium, HydrogenFID, MSRequires derivatization to a volatile form. cat-online.com

Enantiomeric excess (ee) is a measure of the purity of a chiral sample, indicating the degree to which one enantiomer is present in a greater amount than the other. wikipedia.org It is defined as:

ee (%) = |([R] - [S]) / ([R] + [S])| x 100

The most common method for determining the ee of this compound is through chiral chromatography (HPLC or GC). ic.ac.uk By separating the enantiomers, the relative peak areas can be used to calculate the ee. nih.gov

Diastereomeric ratio (dr) can also be determined by chromatography, as diastereomers have different physical properties and are generally separable on standard achiral columns.

NMR spectroscopy can also be used to determine enantiomeric purity. This is typically achieved by using a chiral solvating agent or a chiral shift reagent. bates.edu These reagents interact differently with the two enantiomers, causing their corresponding signals in the NMR spectrum to be chemically shifted to different extents, allowing for their integration and the calculation of the ee. Alternatively, derivatization with a chiral derivatizing agent, such as Mosher's acid, creates diastereomers that will have distinct NMR spectra. ethz.ch

Optical rotation was historically used to determine enantiomeric purity, but it is less accurate and has been largely superseded by chromatographic and spectroscopic methods. ic.ac.ukwikipedia.org

Absolute Configuration Determination Methods

The unambiguous assignment of the absolute stereochemistry of chiral molecules is a critical aspect of chemical research and development, particularly in the pharmaceutical industry where the physiological activity of enantiomers can differ significantly. For this compound, the determination of its absolute configuration relies on a combination of chiral resolution techniques and spectroscopic analysis, often referencing known chiral standards.

One documented method for establishing the (1S, 3S) configuration involves chemical correlation. In this approach, a racemic mixture of 3-aminocyclohexyl]methanol is reacted with a chiral resolving agent of a known absolute configuration to form diastereomers. These diastereomers, possessing different physical properties, can then be separated. The absolute configuration of the target enantiomer is subsequently inferred from the configuration of the known chiral auxiliary.

A specific example of this is the use of (1S)-1-phenylethanamine as a chiral resolving agent. The reaction with the racemic aminocyclohexylmethanol derivative leads to the formation of two diastereomeric products. Through separation techniques, the diastereomer corresponding to the desired (1S, 3S) enantiomer of the aminocyclohexylmethanol can be isolated. The absolute configuration is confirmed based on the known stereochemistry of the (1S)-1-phenylethanamine used in the resolution process. google.comgoogle.com

While direct X-ray crystallographic analysis of this compound itself may not be readily available in the public domain, this technique remains a definitive method for absolute configuration determination, provided a suitable single crystal can be obtained. nih.govelsevierpure.com The method involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build a three-dimensional model of the electron density, which reveals the precise spatial arrangement of the atoms.

Advanced nuclear magnetic resonance (NMR) spectroscopic methods also provide powerful tools for assigning absolute configurations, particularly for chiral amines and alcohols. scholaris.cahebmu.edu.cn These methods typically involve the derivatization of the chiral substrate with a chiral derivatizing agent (CDA) to form diastereomers that exhibit distinct NMR signals.

One of the most well-known techniques is the Mosher's method, which uses α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) as the CDA. frontiersin.org By analyzing the differences in the 1H or 19F NMR chemical shifts of the resulting diastereomeric esters or amides, it is possible to deduce the absolute stereochemistry of the original alcohol or amine. frontiersin.org While specific application to this compound is not detailed in readily available literature, this method is broadly applicable to chiral primary amines and alcohols.

More recent advancements have introduced other fluorinated CDAs and utilized 19F NMR spectroscopy for enhanced resolution and sensitivity in determining the absolute configuration of chiral primary amines. frontiersin.orgnih.gov These methods rely on the principle that the 19F chemical shifts of the diastereomeric derivatives will be different, and this difference can be correlated to the absolute stereochemistry of the amine. frontiersin.org

A summary of methods applicable to the determination of the absolute configuration of chiral aminocyclohexyl derivatives is presented in the table below.

MethodPrincipleApplication to this compound
Chemical Correlation Reaction with a chiral resolving agent of known configuration to form separable diastereomers.The (1S, 3S) configuration has been determined using (1S)-1-phenylethanamine as the resolving agent. google.comgoogle.com
X-ray Crystallography Analysis of the X-ray diffraction pattern of a single crystal to determine the three-dimensional atomic arrangement.A definitive method, contingent on the formation of a suitable crystal of the compound or a derivative. nih.govelsevierpure.com
NMR with Chiral Derivatizing Agents (e.g., Mosher's Method) Formation of diastereomers with a chiral derivatizing agent (e.g., MTPA) leading to distinguishable NMR signals.A generally applicable and powerful method for chiral amines and alcohols, though specific data for this compound is not widely published. scholaris.cahebmu.edu.cnfrontiersin.org
19F NMR with Fluorinated CDAs Derivatization with a fluorinated chiral agent and analysis of the 19F NMR chemical shift differences of the resulting diastereomers.A modern and sensitive NMR technique for determining the absolute configuration of chiral primary amines. frontiersin.orgnih.gov

Synthetic Applications of 1s,3s 3 Aminocyclohexyl Methanol As a Chiral Building Block

Utilization in Asymmetric Organic Transformations

The inherent chirality of [(1S,3S)-3-aminocyclohexyl]methanol allows it to be a key component in the field of asymmetric organic transformations. Chiral building blocks are fundamental to the synthesis of single-enantiomer pharmaceuticals and other biologically active compounds. The distinct spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane (B81311) frame provides a well-defined chiral environment, which is crucial for achieving high stereoselectivity in chemical reactions.

This compound and its derivatives are utilized to control the stereochemical outcome of reactions, leading to the preferential formation of one enantiomer over the other. The development of such asymmetric methodologies is a significant focus in contemporary organic chemistry, aiming to produce enantiomerically pure products efficiently.

Role in Ligand Design for Catalytic Systems

The bifunctional nature of this compound makes it an excellent starting material for the synthesis of chiral ligands for asymmetric catalysis.

Chiral Ligands for Transition Metal Catalysis

The amino and hydroxyl moieties of this compound can be readily modified to create a diverse array of chiral ligands. These ligands are designed to coordinate with transition metals, forming catalysts that can mediate a wide range of enantioselective reactions. For instance, derivatives of this aminocyclohexylmethanol can be incorporated into ligands for transition-metal-catalyzed reactions like C-H bond silylation and borylation, which are important for creating valuable synthetic intermediates. core.ac.uk

The design of these ligands often focuses on creating a specific chiral pocket around the metal center. This steric and electronic environment dictates the trajectory of substrates approaching the metal, thereby controlling the stereochemistry of the product. The rigid cyclohexyl backbone of the parent molecule helps to minimize conformational flexibility in the resulting ligand, which is often a key factor in achieving high levels of enantioselectivity.

Metal Complex Formation and Coordination Chemistry

The synthesis of ligands from this compound and their subsequent coordination with various transition metals have been a subject of detailed study. The resulting metal complexes are the active catalysts in many asymmetric transformations. The coordination of the ligand to the metal can occur through the nitrogen atom of the amino group, the oxygen atom of the hydroxyl group, or through functionalities introduced by derivatization.

The structural and spectroscopic properties of these metal complexes are crucial for understanding their catalytic behavior. nih.gov Techniques such as X-ray crystallography can provide precise information about the three-dimensional structure of the metal-ligand complex, revealing how the chiral ligand influences the coordination sphere of the metal. nih.gov This understanding is vital for the rational design of more efficient and selective catalysts.

Precursor in the Synthesis of Structurally Complex Molecules

Beyond its role in catalysis, this compound serves as a versatile precursor for the synthesis of more elaborate and structurally complex molecules, including those with significant biological relevance.

Derivatization to Form Substituted Aminocyclohexylmethanol Analogues

The amino and hydroxyl groups of this compound are amenable to a wide range of chemical modifications. This allows for the synthesis of a variety of substituted aminocyclohexylmethanol analogues. For example, the amino group can be acylated, alkylated, or arylated, while the hydroxyl group can be etherified, esterified, or oxidized.

These derivatization reactions expand the utility of the original chiral building block, providing access to a library of related compounds with tailored properties. These analogues can then be used as intermediates in multi-step syntheses or as chiral auxiliaries to control stereochemistry in subsequent reactions.

Incorporation into Biologically Relevant Scaffolds

The chiral framework of this compound is a valuable motif that can be incorporated into the structure of biologically active molecules. Its rigid cyclic nature can help to pre-organize a molecule into a specific conformation that is recognized by a biological target, such as an enzyme or a receptor. The synthesis of complex heterocyclic structures and other biologically relevant scaffolds often benefits from the use of such chiral building blocks. mdpi.comnih.gov

The ability to synthesize a diverse range of such molecules is crucial for drug discovery and development, where the three-dimensional shape of a molecule is often critical for its therapeutic effect. The use of this compound and its derivatives provides a reliable strategy for introducing a specific stereochemical element into these complex structures.

Scaffold for Medicinal Chemistry Research and Design

The utility of this compound as a scaffold is prominently highlighted in the development of novel quinoline (B57606) derivatives with potential anti-inflammatory properties. Researchers have utilized this chiral building block to synthesize a series of compounds aimed at inhibiting the production of prostaglandin (B15479496) E2 (PGE2), a key mediator of inflammation and pain.

In a notable patent, this compound was employed as a key intermediate in the synthesis of a library of quinoline-based compounds. The core concept involved the reaction of the amino group of the chiral scaffold with a suitably substituted quinoline core, while the hydroxymethyl group could be further functionalized or left unmodified. This approach allowed for the systematic exploration of the chemical space around the quinoline pharmacophore, with the cyclohexyl moiety serving to orient the substituents in a precise and predictable manner.

The general structure of the synthesized quinoline derivatives is characterized by the attachment of the aminocyclohexyl]methanol moiety to the quinoline ring system. The inherent chirality of the scaffold was instrumental in creating stereoisomerically pure final compounds, which is critical for evaluating their biological activity and understanding their structure-activity relationships (SAR).

While detailed, publicly available research findings with extensive data tables on the biological activity of these specific compounds are limited, the patent literature indicates their potential as inhibitors of PGE2 production. The table below outlines some of the key compounds described, highlighting the diversity of substitutions made possible by using this compound as a foundational scaffold.

Compound IDQuinoline SubstitutionModification of Hydroxymethyl Group
Example 1 Substituted Phenyl GroupUnmodified
Example 2 Heterocyclic GroupUnmodified
Example 3 Alkoxy GroupEsterification
Example 4 Halogenated Phenyl GroupUnmodified

The research underscores the importance of this compound as a tool for generating libraries of drug-like molecules. Its rigid conformation and bifunctional nature allow medicinal chemists to systematically probe the binding pockets of biological targets, thereby facilitating the design of more potent and selective inhibitors. The focus on PGE2 inhibition suggests that these compounds could have therapeutic applications in a range of inflammatory conditions, such as arthritis and other inflammatory disorders. Further research and publication of detailed biological data are anticipated to fully elucidate the therapeutic potential of this class of compounds derived from the versatile this compound scaffold.

Synthesis and Academic Utility of Derivatives and Analogues of 1s,3s 3 Aminocyclohexyl Methanol

Synthesis of Positional and Stereoisomeric Variants of Aminocyclohexylmethanol

The spatial arrangement of the amino and hydroxymethyl groups on the cyclohexane (B81311) ring dictates the molecule's three-dimensional shape and, consequently, its biological activity and physical properties. Control over stereochemistry is therefore a primary goal in the synthesis of these compounds.

The synthesis of specific cis- and trans-isomers of 3-aminocyclohexylmethanol often relies on stereocontrolled reduction reactions or transformations that proceed with predictable stereochemical outcomes. A common strategy involves the reduction of β-enaminoketones derived from 1,3-cyclohexanediones. For example, a β-enaminoketone can be prepared through the condensation of a 1,3-cyclohexanedione (B196179) with a chiral amine, such as (S)-α-methylbenzylamine, in a solvent like toluene (B28343) at reflux.

Subsequent reduction of the enaminone and ketone functionalities can yield both cis- and trans-3-aminocyclohexanols. The choice of reducing agent and reaction conditions is critical in directing the stereochemical outcome. For instance, reduction using sodium in a mixture of THF and isopropyl alcohol can produce a mixture of both cis and trans isomers. tcichemicals.com The relative stereochemistry of the products, whether the amino and hydroxyl groups are on the same side (cis) or opposite sides (trans) of the ring, is determined through detailed NMR spectroscopic analysis, including techniques like NOESY which can reveal through-space interactions between protons on the ring. tcichemicals.com

The interconversion between cis and trans isomers, known as epimerization, can sometimes be achieved by heating under specific conditions, such as in the presence of a strong acid, which can facilitate the equilibration to the more thermodynamically stable isomer. fiveable.memasterorganicchemistry.com The energy barrier to break the carbon-carbon single bonds in the ring to allow for this conversion is high, meaning that under normal conditions, the cis and trans isomers are distinct, stable compounds with different physical properties. fiveable.me

Table 1: Synthetic Approaches to Aminocyclohexylmethanol Isomers

Isomer Type General Synthetic Strategy Key Intermediates Stereochemical Control

Introducing substituents onto the cyclohexane ring allows for the fine-tuning of a molecule's properties, such as lipophilicity, polarity, and steric profile. The most straightforward approach to synthesizing ring-substituted aminocyclohexylmethanol derivatives is to begin the synthetic sequence with a starting material that already contains the desired substituent. fiveable.me For example, a 4-methyl-1,3-cyclohexanedione could serve as the precursor to generate a methyl-substituted aminocyclohexylmethanol.

More advanced methods, such as ring-closing metathesis (RCM), have also been developed to create substituted cyclohexenyl-based amino acids, which can be further modified to the desired aminocyclohexylmethanol derivatives. masterorganicchemistry.com This powerful reaction allows for the construction of the cyclic core from acyclic precursors, offering flexibility in the introduction of various substituents.

Common synthetic routes used in the preparation of related cyclic amines, such as the Leuckart reaction, can also be adapted. fiveable.me This method typically involves the reductive amination of a ketone. To produce a ring-substituted analogue, one would start with a correspondingly substituted cyclohexanone (B45756). The ketone is reacted with an amine source, such as formamide (B127407) or ammonium (B1175870) formate, followed by hydrolysis to yield the amine. fiveable.me

Functional Group Modifications on the Amino and Hydroxyl Moieties

The amino and hydroxyl groups are key handles for further chemical modification, enabling the attachment of other molecular fragments, the alteration of solubility, or the development of prodrugs.

Protection of the amino group is a common and often necessary step in multi-step syntheses to prevent it from undergoing unwanted reactions. The choice of protecting group is crucial and depends on its stability to subsequent reaction conditions and the ease of its removal. Commonly used nitrogen-protecting groups in organic synthesis are well-suited for this purpose.

The tert-butyloxycarbonyl (Boc) group is widely used due to its stability under many reaction conditions and its straightforward removal with acid. It can be introduced by reacting the aminocyclohexylmethanol with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). Another common protecting group is the benzyloxycarbonyl (Cbz) group, introduced using benzyl (B1604629) chloroformate. The Fmoc (9-fluorenylmethyloxycarbonyl) group is also utilized, particularly in peptide synthesis, and is known for its lability to basic conditions. These protecting groups are instrumental in synthesizing complex molecules where the amine's reactivity needs to be temporarily masked.

The hydroxyl group of aminocyclohexylmethanol can be readily converted into ether or ester functionalities to modify the molecule's properties.

Ether Derivatives: The Williamson ether synthesis is a classic and versatile method for preparing ethers. wikipedia.orgyoutube.com This reaction involves the deprotonation of the alcohol using a strong base, such as sodium hydride (NaH), to form an alkoxide. youtube.com This alkoxide then acts as a nucleophile, attacking an alkyl halide (e.g., methyl iodide or benzyl bromide) in an SN2 reaction to form the corresponding ether. wikipedia.org The choice of a primary alkyl halide is preferred to minimize competing elimination reactions. wikipedia.org

Ester Derivatives: Esterification of the hydroxyl group is commonly achieved through reaction with a carboxylic acid or a more reactive derivative like an acyl chloride or acid anhydride. chemguide.co.uk The Fischer-Speier esterification involves heating the alcohol with a carboxylic acid in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄). wikipedia.orglibretexts.org The reaction is an equilibrium, and to drive it towards the ester product, water is typically removed, or a large excess of the alcohol is used. libretexts.orgmasterorganicchemistry.com For more sensitive substrates where the strong acid and high temperatures of Fischer esterification are detrimental, milder methods like the Steglich esterification can be employed. This method uses a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), often with a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), to facilitate ester formation at room temperature. organic-chemistry.org

Table 2: Functional Group Modification Reactions

Functional Group Modification Reaction Name Typical Reagents
Amino (-NH₂) N-Protection Boc Protection (Boc)₂O, base
Hydroxyl (-OH) Ether Formation Williamson Ether Synthesis 1. Strong base (e.g., NaH) 2. Alkyl halide (e.g., R-Br)
Hydroxyl (-OH) Ester Formation Fischer-Speier Esterification Carboxylic acid (R-COOH), acid catalyst (e.g., H₂SO₄)

Expansion to Other Cyclic Amino Alcohol Systems (e.g., Aminocyclopentylmethanol)

The synthetic methodologies developed for the cyclohexane system are often adaptable to other ring sizes, such as cyclopentane (B165970) and cyclooctane (B165968) systems. The synthesis of aminocyclopentylmethanol analogues follows similar principles. A common route would involve the reduction of a corresponding aminocyclopentanecarboxylate or a related ketone. Stereoselective methods, such as those employing chiral auxiliaries or catalysts, can be used to control the stereochemistry of the resulting aminocyclopentylmethanol.

For instance, synthetic routes to hydroxylated aminocyclooctane derivatives have been successfully developed starting from β-lactams, which are then converted to N-Boc protected amino esters. Subsequent oxidation of a double bond in the ring can introduce hydroxyl groups, demonstrating that complex functionalization patterns on different ring systems are achievable. These examples underscore the broad applicability of these synthetic strategies beyond the six-membered ring, allowing for the creation of a diverse library of cyclic amino alcohols for various research applications.

Table 3: Compound Names Mentioned in the Article

Compound Name
[(1S,3S)-3-Aminocyclohexyl]methanol
(S)-α-Methylbenzylamine
4,4-Dimethyl-1,3-cyclohexanedione
4-Methyl-1,3-cyclohexanedione
Di-tert-butyl dicarbonate
Benzyl chloroformate
Sodium hydride
Methyl iodide
Benzyl bromide
Sulfuric acid
Dicyclohexylcarbodiimide (DCC)
4-Dimethylaminopyridine (DMAP)
Aminocyclopentylmethanol

Future Directions and Emerging Research Areas

Development of Novel and Sustainable Synthetic Routes

The pursuit of green and efficient methods for synthesizing chiral molecules is a cornerstone of modern organic chemistry. For [(1S,3S)-3-aminocyclohexyl]methanol, future research is expected to focus on developing novel and sustainable synthetic pathways that move beyond traditional multi-step procedures.

Chemoenzymatic and biocatalytic approaches are particularly promising. cjcatal.comrug.nlfrontiersin.orgnih.govwiley.com These methods utilize enzymes, either as isolated catalysts or within whole-cell systems, to perform highly selective chemical transformations under mild conditions, thereby reducing waste and energy consumption. cjcatal.com For instance, the stereoselective synthesis of chiral amino alcohols can be achieved through enzymatic kinetic resolutions or asymmetric reductive amination of corresponding keto-alcohols. rug.nlfrontiersin.orgwiley.com The development of specific enzymes, such as transaminases and ketoreductases, tailored for substrates like 3-hydroxycyclohexanone (B1200884) could provide a direct and environmentally benign route to this compound. cjcatal.com

Furthermore, recent advancements in the selective hydroxylation of C(sp³)-H bonds offer another sustainable avenue. organic-chemistry.org A ligand-enabled approach using aqueous hydrogen peroxide could potentially be adapted for the stereoselective synthesis of 1,3-amino alcohols, minimizing the need for protecting groups and harsh reagents. organic-chemistry.org

Table 1: Comparison of Potential Synthetic Strategies for Chiral 1,3-Amino Alcohols

Synthetic StrategyPotential AdvantagesPotential Challenges
Chemoenzymatic Synthesis High enantioselectivity, mild reaction conditions, reduced waste.Enzyme discovery and optimization for specific substrates, substrate scope limitations.
Biocatalytic Reductive Amination Use of renewable resources, high stereoselectivity.Enzyme stability, cofactor regeneration, product inhibition.
Selective C-H Hydroxylation Atom economy, reduced synthetic steps.Regio- and stereoselectivity control, catalyst development.

Advanced Applications in Asymmetric Catalysis and Materials Science

The unique structural features of this compound, namely the presence of both a primary amine and a primary alcohol on a chiral cyclohexane (B81311) backbone, make it an attractive candidate for applications in asymmetric catalysis and materials science.

In asymmetric catalysis , this compound can serve as a versatile chiral ligand for a variety of metal-catalyzed reactions. researchgate.netresearchgate.netnumberanalytics.com The amino and hydroxyl groups can coordinate to a metal center, creating a chiral environment that can induce high enantioselectivity in reactions such as asymmetric hydrogenation, transfer hydrogenation, and carbon-carbon bond-forming reactions. numberanalytics.com The development of novel phosphine (B1218219), amine, or other coordinating derivatives of this compound could lead to new classes of highly effective chiral ligands. researchgate.netresearchgate.net

In materials science , chiral building blocks are increasingly used to create functional materials with unique properties. nih.govnih.govenamine.netwiley.comunibuc.ro this compound could be incorporated into polymers or metal-organic frameworks (MOFs) to introduce chirality. nih.govunibuc.ro Such chiral materials can have applications in enantioselective separations, sensing, and as chiral stationary phases in chromatography. The ability to functionalize both the amino and hydroxyl groups allows for the creation of diverse and complex polymeric structures.

Integration with Flow Chemistry and Automated Synthesis

The transition from batch to continuous flow manufacturing is a significant trend in the chemical and pharmaceutical industries, offering improved safety, efficiency, and scalability. rsc.orgwhiterose.ac.ukrsc.orgnih.govuc.pt The synthesis of chiral amines and amino alcohols is an area where flow chemistry is being actively explored. rsc.orgrsc.orgnih.gov

Future research will likely focus on developing continuous flow processes for the synthesis of this compound. This could involve the use of packed-bed reactors containing immobilized enzymes or catalysts, allowing for continuous production and easy separation of the product. rsc.orgrsc.org The integration of in-line purification techniques would further streamline the manufacturing process. rsc.org

Automated synthesis platforms can accelerate the discovery and optimization of synthetic routes and the exploration of new applications. By automating the synthesis of derivatives of this compound, researchers can rapidly screen a wide range of catalysts and materials for desired properties.

Deeper Exploration of Structure-Function Relationships via Advanced Computational Techniques

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. nih.govnih.gov For this compound, advanced computational techniques can provide valuable insights into its structure-function relationships.

Molecular modeling and conformational analysis can be used to predict the most stable conformations of the molecule and its derivatives, which is crucial for designing effective chiral ligands and understanding their interactions with metal centers. nih.gov Quantum mechanical calculations can be employed to predict chiroptical properties, such as circular dichroism (CD) spectra, which can aid in the determination of the absolute configuration of newly synthesized derivatives. nih.gov

Furthermore, computational screening can be used to predict the potential of this compound-based ligands in various catalytic reactions, guiding experimental efforts towards the most promising candidates. This synergy between computational and experimental chemistry will be vital for unlocking the full potential of this chiral building block.

Q & A

Q. What are the recommended synthetic routes for [(1S,3S)-3-Aminocyclohexyl]methanol, and how can enantiomeric purity be ensured?

The synthesis typically involves stereoselective reduction of a ketone precursor or resolution of racemic mixtures. For enantiomeric purity:

  • Chiral Pool Strategy : Use chiral starting materials (e.g., (1S,3S)-configured cyclohexane derivatives) to retain stereochemistry during synthesis .
  • Protection-Deprotection : Protect the amino group with tert-butoxycarbonyl (Boc) to prevent racemization during reactions. Deprotection with trifluoroacetic acid (TFA) yields the free amine .
  • Analytical Validation : Confirm purity via chiral HPLC (e.g., using a Chiralpak® AD-H column) or polarimetry. Compare retention times with known standards .

Q. How can the stereochemistry and molecular structure of this compound be confirmed experimentally?

  • NMR Spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR spectra for coupling constants and diastereotopic proton splitting patterns. For example, axial vs. equatorial protons in the cyclohexane ring show distinct JJ-values .
  • X-ray Crystallography : Resolve absolute configuration using single-crystal diffraction data .
  • Computational Modeling : Compare experimental NMR data with density functional theory (DFT)-calculated chemical shifts .

Advanced Research Questions

Q. What are the challenges in optimizing reaction yields for this compound derivatives, and how can they be addressed?

  • Steric Hindrance : The cyclohexane ring’s rigidity may limit nucleophilic substitution. Mitigate by using bulky leaving groups (e.g., mesylates) or elevated temperatures .
  • Byproduct Formation : Monitor for over-reduction of the alcohol group using LC-MS. Employ mild reducing agents (e.g., NaBH4_4 with CeCl3_3) to suppress side reactions .
  • Yield-Enhancing Additives : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) in biphasic systems to improve reaction efficiency .

Q. How do solvent polarity and temperature affect the conformational stability of this compound?

  • Solvent Effects : Polar aprotic solvents (e.g., DMSO) stabilize the chair conformation via hydrogen bonding with the hydroxyl group, as shown in variable-temperature NMR studies .
  • Thermodynamic Analysis : Use molecular dynamics simulations to predict energy barriers for chair-to-boat transitions. Experimental validation via 1H^1H-NMR line-shape analysis at 298–343 K .

Q. What methodologies are suitable for analyzing potential toxicity or metabolic pathways of this compound?

  • In Vitro Assays : Test hepatic metabolism using cytochrome P450 enzyme assays (e.g., CYP3A4). Monitor for reactive metabolites via glutathione trapping and LC-MS/MS .
  • Toxicogenomics : Profile gene expression changes in human cell lines (e.g., HepG2) exposed to the compound. Use RNA sequencing to identify pathways like oxidative stress .

Data Contradiction and Reproducibility

Q. How should researchers resolve discrepancies in reported physicochemical properties (e.g., boiling point, solubility) of this compound?

  • Standardized Measurements : Replicate experiments under controlled conditions (e.g., USP-grade solvents, calibrated equipment). For solubility, use shake-flask method with HPLC quantification .
  • Interlaboratory Validation : Collaborate with multiple labs to cross-validate data. Publish detailed protocols to minimize variability .

Q. Why do some synthetic routes report lower enantiomeric excess (ee) despite using chiral catalysts?

  • Catalyst Deactivation : Trace impurities (e.g., moisture) may poison chiral catalysts. Conduct reactions under inert atmosphere and monitor ee at intermediate steps .
  • Kinetic Resolution : Competing pathways (e.g., substrate racemization) can reduce ee. Use low-temperature conditions to suppress equilibration .

Safety and Handling

Q. What are the critical safety precautions for handling this compound in laboratory settings?

  • PPE Requirements : Use nitrile gloves, safety goggles, and lab coats. Handle in a fume hood due to potential respiratory irritation .
  • Storage : Store under inert gas (N2_2 or Ar) at 2–8°C to prevent oxidation of the amino and hydroxyl groups .
  • Spill Management : Neutralize spills with absorbent materials (e.g., vermiculite) and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.